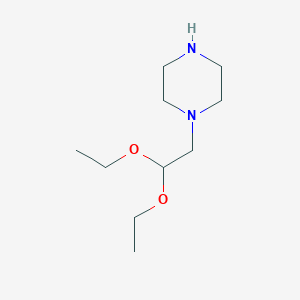

1-(2,2-Diethoxyethyl)piperazine

Vue d'ensemble

Description

Piperazine derivatives are a class of compounds with diverse applications, particularly in the pharmaceutical industry. The synthesis and structural characterization of these compounds are of significant interest due to their potential use as intermediates in drug development. The papers reviewed here focus on various piperazine derivatives, including those with modifications to the piperazine ring and substitutions at the phenyl ring.

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including cyclocondensation, alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione involves a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine is achieved through a sequence of reactions starting from 2,6-dichloro-nitrobenzene and piperazine . These processes are influenced by various factors, including the nature of substituents and reaction conditions.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are characterized using techniques such as IR, 1H NMR, and X-ray crystallography. The crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, for example, reveals a monoclinic system with specific unit cell dimensions and a crystallographically imposed symmetry center . The orientation of substituents and the overall molecular geometry play a crucial role in the solid-state packing of these molecules, as seen in the preference for certain arene interactions and hydrogen bonding patterns .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of nitro, methoxy, and chloro substituents can influence the reactivity and interaction of these compounds. For example, the nitro group can undergo reduction, while the methoxy and chloro groups can be involved in alkylation and substitution reactions . The chemical behavior of these compounds is essential for their potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting points, and thermochemical behavior, are influenced by their molecular structure. The presence of different substituents, such as methoxy, ethoxy, and longer alkyl chains, affects these properties. For instance, increasing hydrocarbon chain length can decrease the freezing point temperatures due to higher entropic penalties for hydrocarbon chain organization . These properties are critical for the practical use of piperazine derivatives in various applications.

Applications De Recherche Scientifique

Radiopharmaceutical Development

1-(2,2-Diethoxyethyl)piperazine analogues have been explored for potential use as positron emission tomography (PET) radiotracers, particularly in the context of oncology. Efforts have been focused on creating analogues with reduced lipophilicity to enhance their utility in therapeutic and diagnostic applications. For example, compound (-)-(S)-9, an analogue with σ(2)-selectivity and moderate lipophilicity, has shown potential due to its minimal antiproliferative activity, making it a candidate for tumor cell entry without significant adverse effects (Abate et al., 2011).

Antiviral Drug Development

Piperazine derivatives have been synthesized and evaluated for their efficacy against HIV-1 reverse transcriptase, an essential enzyme in the HIV replication process. These efforts have led to the discovery of bis(heteroaryl)piperazines (BHAPs), which are significantly more potent than their predecessors in inhibiting the HIV-1 reverse transcriptase enzyme. This research has paved the way for the development of novel non-nucleoside reverse transcriptase inhibitors (Romero et al., 1994).

Serotonin Antagonist Development

Research has been conducted on analogues of 1-(2-Methoxyphenyl)piperazine for their potential as serotonin antagonists, specifically targeting the 5-HT1A serotonin receptor. Structural modifications to these compounds have been studied to improve their selectivity and affinity, leading to the development of compounds with high affinity for 5-HT1A sites and significant selectivity over other receptor sites (Raghupathi et al., 1991).

Carbon Dioxide Capture

Concentrated, aqueous solutions of piperazine, including 1-(2,2-Diethoxyethyl)piperazine analogues, have been investigated for their potential in carbon dioxide capture. Piperazine's resistance to thermal degradation and oxidation, compared to other amines, makes it a promising solvent for CO2 absorption/stripping processes. This attribute allows for the use of higher temperatures and pressures in the stripper, potentially leading to energy savings in carbon capture processes (Freeman et al., 2010).

Mécanisme D'action

While the specific mechanism of action for “1-(2,2-Diethoxyethyl)piperazine” is not mentioned in the search results, it’s worth noting that piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,2-diethoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-3-13-10(14-4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGGJFCLQZMVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCNCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372034 | |

| Record name | 1-(2,2-diethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Diethoxyethyl)piperazine | |

CAS RN |

82516-06-1 | |

| Record name | 1-(2,2-diethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82516-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)